N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
Description
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide (CAS: 895484-05-6) is a heterocyclic acetamide derivative characterized by a 2-methyl-1,3-dioxoisoindole core linked to a phenylsulfanylacetamide moiety. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.0692 and a polar surface area (PSA) of 66.48 Ų, indicating moderate solubility in polar solvents . The compound features a planar isoindole ring system substituted with a methyl group at position 2 and a sulfur-linked phenylacetamide chain at position 3. Its InChIKey (LDDTUHZQDQGICJ-UHFFFAOYSA-N) and SMILES (N1(C)C(=O)C2=C(C=C(C=C2)NC(C)=O)C1=O) reflect these structural attributes .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-19-16(21)13-8-7-11(9-14(13)17(19)22)18-15(20)10-23-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZJHXSVLBTNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329073 | |
| Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
895484-05-6 | |
| Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide typically involves multiple steps, starting with the preparation of the core isoindolone structure. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. It may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industry, this compound may find use in the development of new materials or as a component in chemical processes. Its properties can be leveraged to improve the efficiency or effectiveness of industrial applications.
Mechanism of Action
The mechanism by which N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The compound belongs to a broader class of isoindole- and acetamide-based derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Key Observations :
- Core Heterocycle: The target compound’s 1,3-dioxoisoindole core is distinct from benzothiophene () or benzodioxole-indole hybrids ().
- Substituent Flexibility : The phenylsulfanyl group in the target compound contrasts with bulkier substituents in CF2 () or the nitro-methoxy group in derivatives. Smaller substituents may improve metabolic stability compared to CF2’s sulfamoyl-isoxazole chain .
- Molecular Weight : The target compound (218.07) is significantly smaller than benzodioxole-indole derivatives (414.47) or CF2 (481.52), suggesting better bioavailability .
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA of 66.48 Ų is lower than CF2 (estimated >100 Ų due to sulfamoyl and isoxazole groups), implying better membrane permeability .
- Solubility : The phenylsulfanyl group enhances lipophilicity compared to N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide, which has polar nitro and methoxy groups .
Pharmacological Implications
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs offer insights:
- Isoindole Derivatives : Compounds like CF2 () are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to the isoindole core’s ability to mimic planar transition states .
- Sulfanylacetamide Moieties : The phenylsulfanyl group in the target compound may confer thiol-mediated reactivity, akin to cysteine protease inhibitors, as seen in ’s indole derivatives .
- Metabolic Stability : The absence of nitro or methoxy groups (cf. ) suggests reduced oxidative metabolism risks compared to N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide .
Biological Activity
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 302.35 g/mol
This compound features a dioxoisoindole moiety linked to a phenylsulfanylacetamide, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders.
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through various signaling pathways, including the modulation of Bcl-2 family proteins and caspase activation.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Inhibition of carboxylesterases | |
| Anticancer | Induction of apoptosis in HeLa cells |
Case Study 1: Antioxidant Activity
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The IC50 value was determined to be 25 µM, indicating strong radical scavenging capabilities that could be beneficial in preventing oxidative damage in cells .
Case Study 2: Anticancer Activity
A recent study explored the anticancer effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP . This suggests its potential as a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
